4-((4-Methylbenzyl)oxy)benzohydrazide
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Overview
Description
4-((4-Methylbenzyl)oxy)benzohydrazide is a hydrazine-based compound with the molecular formula C15H16N2O2. This compound is notable for its pharmaceutical applications, including anti-inflammatory, antibacterial, antifungal, and antitubercular properties . It also serves as a ligand precursor for the formation of bidentate Schiff base ligands used in metal coordination .
Preparation Methods
The synthesis of 4-((4-Methylbenzyl)oxy)benzohydrazide typically involves the reaction of 4-((4-methylbenzyl)oxy)benzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions, often in the presence of a suitable solvent such as ethanol . The product is then purified through recrystallization.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions, such as temperature and solvent choice, are carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
4-((4-Methylbenzyl)oxy)benzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydrazide moiety.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-((4-Methylbenzyl)oxy)benzohydrazide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-((4-Methylbenzyl)oxy)benzohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. Its antibacterial and antifungal activities are attributed to its ability to disrupt microbial cell walls and inhibit essential enzymes .
Comparison with Similar Compounds
Similar compounds to 4-((4-Methylbenzyl)oxy)benzohydrazide include:
4-((4-Methylbenzyl)oxy)-N’-[(thiophen-2-yl)methylidene]benzohydrazide: This derivative has a thiophene group, which may enhance its coordination properties.
4-((4-Methylbenzyl)oxy)-N’-[(4-nitrobenzylidene]benzohydrazide: The presence of a nitro group can significantly alter its reactivity and biological activity.
The uniqueness of this compound lies in its specific molecular structure, which allows for versatile applications in various fields of research and industry.
Properties
IUPAC Name |
4-[(4-methylphenyl)methoxy]benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-11-2-4-12(5-3-11)10-19-14-8-6-13(7-9-14)15(18)17-16/h2-9H,10,16H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXNPTUURAAALDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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